molecular formula C17H16N2O3S2 B2415657 (5-(Furan-2-yl)isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705518-29-1

(5-(Furan-2-yl)isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2415657
CAS RN: 1705518-29-1
M. Wt: 360.45
InChI Key: CAJOLDUXSXHVBF-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the isoxazole family and has a thiazepane ring system. The unique structural features of this compound make it an interesting target for synthetic chemists and medicinal chemists.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis has been employed to create novel pyrazoline derivatives with significant anti-inflammatory and antibacterial activities. This approach not only offers higher yields and environmental benefits but also reduces reaction times. Compounds derived from furan and thiophene moieties, similar to the target compound, have demonstrated promising biological activities, suggesting potential therapeutic applications (Ravula et al., 2016).

Tandem Aza-Piancatelli Rearrangement/Michael Reaction

The aza-Piancatelli rearrangement, coupled with Michael reaction, has been used to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology showcases the synthetic versatility of furan derivatives, enabling the efficient creation of complex heterocyclic structures with high selectivity and good yields (B. Reddy et al., 2012).

Solid Acid Catalyst for Cyclopentenones Synthesis

Phosphomolybdic acid has been utilized as a solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol. This process highlights the potential of furan derivatives in organic synthesis, particularly for creating cyclopentenone structures with high selectivity and efficiency (B. Reddy et al., 2012).

In Vitro Cytotoxicity Testing of Benzofuran-3-ols

The synthesis of 2-aroylbenzofuran-3-ols and their in vitro cytotoxicity testing against various human cancer cell lines demonstrate the therapeutic potential of furan derivatives. These compounds, particularly those substituted at the furan ring, have shown good inhibiting abilities on Hep-G2 cells, suggesting a promising direction for anticancer drug development (Nguyễn Tiến Công et al., 2020).

Synthesis and Antiprotozoal Activities of Isoxazoles

Dicationic 3,5-diphenylisoxazoles, analogues of furamidine with the central furan ring replaced by isoxazole, have shown significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research underscores the importance of structural modifications in enhancing the biological activities of furan derivatives, providing insights into the design of new antiprotozoal agents (Patrick et al., 2007).

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c20-17(12-11-14(22-18-12)13-3-1-8-21-13)19-6-5-16(24-10-7-19)15-4-2-9-23-15/h1-4,8-9,11,16H,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJOLDUXSXHVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Furan-2-yl)isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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